(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers
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Overview
Description
(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid, Mixture of diastereomers, is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid involves several steps:
Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the Boc and Fmoc groups: These protecting groups are introduced through standard peptide synthesis techniques, involving reagents such as di-tert-butyl dicarbonate (Boc2O) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions.
Coupling reactions: The amino acids or other building blocks are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-throughput techniques and optimization of reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring or the amino groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The Boc and Fmoc groups can be substituted under acidic or basic conditions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and piperidine for Fmoc deprotection.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions, making it valuable in solid-phase peptide synthesis.
Biology
In biological research, it can be used to study protein-protein interactions and enzyme mechanisms. The compound’s structure allows for the incorporation of various functional groups, facilitating the study of biochemical pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the development of peptide-based drugs.
Industry
In the industrial sector, it can be used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid involves its interaction with specific molecular targets. The Boc and Fmoc groups protect the amino acids during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino acids can interact with enzymes or receptors, facilitating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Used in the synthesis of barbiturates and other compounds.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
What sets (1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid apart is its dual protecting groups, which provide a high degree of selectivity and control in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C29H34N2O6 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C29H34N2O6/c1-29(2,3)37-27(34)30-18-14-20(15-18)31(19-12-17(13-19)26(32)33)28(35)36-16-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,17-20,25H,12-16H2,1-3H3,(H,30,34)(H,32,33) |
InChI Key |
GAHWIROBSNPGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N(C2CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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